molecular formula C9H15NO B3383474 1-(Methoxymethyl)cyclohexane-1-carbonitrile CAS No. 425641-45-8

1-(Methoxymethyl)cyclohexane-1-carbonitrile

Cat. No.: B3383474
CAS No.: 425641-45-8
M. Wt: 153.22 g/mol
InChI Key: YCRALFLVMUJGTB-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexane (B81311) Chemistry and Nitrile Functionality

The cyclohexane framework is a ubiquitous structural motif in a multitude of natural products and pharmaceutically active compounds. Its conformational flexibility, conferred by the chair and boat forms, plays a crucial role in determining the biological activity and physical properties of molecules containing this ring system. The introduction of substituents onto the cyclohexane ring, as seen in 1-(methoxymethyl)cyclohexane-1-carbonitrile, allows for the precise control of its three-dimensional structure and reactivity.

The nitrile group (-C≡N) is a versatile functional group in organic synthesis. libretexts.org Its linear geometry and strong electron-withdrawing nature influence the reactivity of adjacent atoms. The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. chemistrysteps.com Furthermore, the nitrile group can be readily transformed into a variety of other functional groups, including carboxylic acids, amines, and ketones, highlighting its significance as a synthetic precursor. libretexts.org

Overview of Strategic Importance in Organic Synthesis

The strategic importance of this compound lies in its potential to serve as a versatile intermediate in the synthesis of complex target molecules. The presence of both a reactive nitrile group and a stable methoxymethyl ether allows for a wide range of chemical transformations.

The methoxymethyl (MOM) group can function as a protecting group for an alcohol, though in this specific structure, it is a stable ether linkage. orgsyn.org The nitrile functionality, on the other hand, provides a handle for further molecular elaboration. For instance, the nitrile group can undergo hydrolysis to yield a carboxylic acid, reduction to form a primary amine, or react with organometallic reagents to produce ketones. youtube.com This array of possible transformations makes this compound a valuable starting material for the construction of diverse molecular frameworks.

A plausible synthetic route to this compound involves the α-alkylation of cyclohexanecarbonitrile (B123593). This reaction would entail the deprotonation of the α-carbon of cyclohexanecarbonitrile using a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. wikipedia.org Subsequent reaction of this nucleophilic carbanion with chloromethyl methyl ether would then yield the desired product. The synthesis of chloromethyl methyl ether itself can be achieved through various established methods. google.comorgsyn.orgorganic-chemistry.org

The strategic placement of the methoxymethyl group at the quaternary carbon center adjacent to the nitrile introduces specific steric and electronic properties to the molecule. This substitution pattern can influence the stereochemical outcome of subsequent reactions and provide access to unique molecular scaffolds that might be challenging to synthesize through other routes. The compound's structure makes it a potential precursor for the synthesis of spirocyclic compounds and other complex carbocyclic systems.

Table 2: Mentioned Chemical Compounds
Compound NameCAS NumberMolecular Formula
This compound425641-45-8C9H15NO
Cyclohexanecarbonitrile766-05-2C7H11N
Chloromethyl methyl ether107-30-2C2H5ClO
Lithium diisopropylamide4111-54-0C6H14LiN

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(methoxymethyl)cyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-11-8-9(7-10)5-3-2-4-6-9/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRALFLVMUJGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276789
Record name 1-(Methoxymethyl)cyclohexanecarbonitrile
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Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425641-45-8
Record name 1-(Methoxymethyl)cyclohexanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425641-45-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methoxymethyl)cyclohexanecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methoxymethyl Cyclohexane 1 Carbonitrile and Analogous Structures

Direct Synthetic Routes to 1-(Methoxymethyl)cyclohexane-1-carbonitrile

Cyano-Functionalization Approaches on Cyclohexane (B81311) Scaffolds

The introduction of a cyano group onto a cyclohexane scaffold is a fundamental step in the synthesis of the target molecule and its analogs. Various methods can achieve this transformation, often starting from a ketone or an alcohol. A common approach is the Strecker synthesis or variations thereof, which involves the reaction of a ketone (cyclohexanone) with an amine and a cyanide source. Another prevalent method is the nucleophilic substitution of a leaving group, such as a halide or a tosylate, with a cyanide salt.

For the specific case of 1-substituted cyclohexanecarbonitriles, the reaction of cyclohexanone (B45756) with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid is a highly effective method. This reaction forms a cyanohydrin, which can be further modified.

Table 1: Selected Methods for Cyano-Functionalization of Cyclohexane Derivatives

Starting Material Reagents Product Type Notes
Cyclohexanone KCN, HCl Cyclohexanecarbonitrile (B123593) (via cyanohydrin) Classic cyanohydrin formation followed by dehydration.
Cyclohexyl Bromide NaCN in DMSO Cyclohexanecarbonitrile Standard SN2 reaction.
Cyclohexanone Acetone cyanohydrin 1-Hydroxycyclohexane-1-carbonitrile Transcyanation reaction.

These cyano-functionalized cyclohexanes serve as crucial intermediates, poised for the subsequent introduction of the methoxymethyl group.

Introduction of the Methoxymethyl Moiety

The methoxymethyl (MOM) group is a common protecting group for alcohols but can also be a stable ether functionality within a target molecule. adichemistry.comwikipedia.org Its introduction can be accomplished through several established etherification reactions.

The Williamson ether synthesis is a robust and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.com It proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this reaction would typically involve a precursor such as 1-(hydroxymethyl)cyclohexane-1-carbonitrile. This precursor would first be deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with a methoxymethylating agent like chloromethyl methyl ether (MOMCl).

The general mechanism involves two steps:

Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. youtube.com

Nucleophilic Substitution: The alkoxide attacks the electrophilic carbon of the methoxymethyl halide, displacing the halide and forming the ether linkage. youtube.com

Table 2: Illustrative Williamson Ether Synthesis for a Related System

Substrate Base Methoxymethylating Agent Solvent Product
1-(hydroxymethyl)cyclohexane-1-carbonitrile Sodium Hydride (NaH) Chloromethyl methyl ether (MOMCl) Tetrahydrofuran (THF) This compound

It is crucial to use primary halides for the methoxymethylating agent to avoid elimination side reactions, which can be prevalent with secondary or tertiary halides. wikipedia.orgjk-sci.com

Alkoxymercuration-demercuration is another powerful method for the synthesis of ethers, particularly from alkenes. byjus.comlibretexts.org This two-step process allows for the Markovnikov addition of an alcohol across a carbon-carbon double bond without the risk of carbocation rearrangements. libretexts.orgmasterorganicchemistry.com

The reaction proceeds as follows:

Alkoxymercuration: An alkene reacts with mercuric trifluoroacetate (B77799) in the presence of an alcohol (in this case, methanol). The alcohol acts as a nucleophile, attacking the intermediate mercurinium ion. libretexts.org

Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to replace the mercury-containing group with a hydrogen atom. byjus.commasterorganicchemistry.com

For synthesizing a structure analogous to the target compound, one could start with a cyclohexene (B86901) derivative bearing a carbonitrile group, such as 1-cyanocyclohexene. The reaction with methanol (B129727) and a mercury(II) salt would lead to the formation of a methoxy (B1213986) group on the cyclohexane ring.

Alternative methods for forming methoxymethyl ethers include transacetalization reactions using dimethoxymethane (B151124) with various acid catalysts. acs.org However, these strong acidic conditions may not be suitable for substrates with sensitive functional groups. acs.org

Multicomponent Reactions Incorporating Nitrile or Ether Functionalities

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. encyclopedia.pubwustl.edu These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. frontiersin.org

Isocyanide-Based Multicomponent Reactions (IMCRs)

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly relevant due to their incorporation of a nitrile-related functional group (the isocyanide). encyclopedia.pubmdpi.com

The Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone). encyclopedia.pub It yields an α-acyloxy carboxamide. While not directly forming an ether, the functionality can be a precursor.

The Ugi Reaction: This is a four-component reaction between an isocyanide, a carbonyl compound, an amine, and a carboxylic acid. mdpi.com The product is a bis-amide. mdpi.com

To synthesize structures analogous to this compound using IMCRs, one could envision using starting materials that contain the required structural elements. For instance, a cyclohexane-based aldehyde or ketone could serve as the carbonyl component. An isocyanide would provide the nitrile-like functionality. To incorporate an ether, a component containing a methoxymethyl group could be used, for example, as part of the carboxylic acid or amine. The versatility of IMCRs allows for a wide range of substituents to be introduced, making them a powerful tool for generating libraries of analogous structures. nih.gov

Table 3: Conceptual Application of IMCRs for Analogous Structures

IMCR Type Components Potential Product Feature
Passerini Cyclohexanone, Methoxymethyl isocyanide, Acetic acid Cyclohexane ring with adjacent acyloxy and amide groups.

These reactions highlight a convergent approach where complex molecular architectures can be assembled in a single, efficient step.

Biginelli and Related Cyclocondensation Reactions

The Biginelli reaction, a one-pot cyclocondensation, is a well-established method for the synthesis of dihydropyrimidinones and related heterocyclic structures. nih.govlibretexts.org This acid-catalyzed three-component reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. researchgate.net While the classical Biginelli reaction does not directly yield this compound, analogous cyclocondensation strategies can be envisioned for the synthesis of related heterocyclic systems built upon a cyclohexanecarbonitrile scaffold.

A plausible synthetic approach towards this compound itself would more likely involve the initial formation of a 1-substituted cyclohexanecarbonitrile followed by further modifications, rather than a direct multi-component cyclocondensation. For instance, the Strecker synthesis offers a viable route to α-aminonitriles from ketones. libretexts.org In a hypothetical adaptation, 1-(methoxymethyl)cyclohexanone could serve as a precursor. The reaction of this ketone with an ammonia (B1221849) source and a cyanide salt would theoretically yield the corresponding α-aminonitrile. Although not a cyclocondensation in the traditional sense, this multi-component reaction shares the principle of converging multiple reactants to build a more complex molecule.

Alternatively, the direct cyanation of a cyclohexanone derivative is a known transformation. For example, cyclohexanone can be converted to cyclohexanecarbonitrile in a high-yielding, one-pot process. researchgate.net This suggests that a pre-formed 1-(methoxymethyl)cyclohexanone could potentially undergo a similar cyanation reaction to furnish the target compound.

While the Biginelli reaction is not directly applicable to the synthesis of the core structure of this compound, its principles of cyclocondensation are relevant in the broader context of synthesizing analogous heterocyclic structures. For example, if the nitrile group of a cyclohexanecarbonitrile derivative were to be transformed into an amidine, this could then participate in a cyclocondensation reaction with a suitable diketone or a related species to form a pyrimidine (B1678525) ring fused to the cyclohexane system.

Reaction Type Reactants Product Type Applicability to Target Synthesis
Biginelli ReactionAldehyde, β-ketoester, UreaDihydropyrimidinoneIndirect; for analogous heterocyclic structures.
Strecker SynthesisKetone, Ammonia, Cyanideα-AminonitrilePotentially applicable using 1-(methoxymethyl)cyclohexanone.
Direct CyanationKetone, Cyanide sourceCyanohydrin/NitrilePotentially applicable using 1-(methoxymethyl)cyclohexanone.

Derivatization Strategies for Analogs and Related Cyclohexane Nitriles

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a diverse range of analogs. These modifications can be broadly categorized into transformations at the nitrile group, modifications of the cyclohexane ring, and the stereoselective synthesis of chiral analogs.

Chemical Transformations at the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, providing a rich platform for analog synthesis. chemistrysteps.com

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. msu.edupharmacy180.com This transformation introduces a new functional group that can participate in further reactions, such as esterification or amide bond formation.

Reduction: Reduction of the nitrile group leads to the formation of a primary amine. libretexts.org A common reagent for this transformation is lithium aluminum hydride (LiAlH4). chemistry.coach The resulting aminomethyl group can be further functionalized, for example, by acylation or alkylation.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group to form, after hydrolysis, ketones. libretexts.org This allows for the introduction of a wide range of alkyl, aryl, or vinyl groups adjacent to the cyclohexane ring.

Transformation Reagents Product Functional Group
HydrolysisH3O+ or NaOH/H2OCarboxylic acid, Amide
ReductionLiAlH4, H2/catalystPrimary amine
Grignard AdditionR-MgX, then H3O+Ketone

Modifications of the Cyclohexane Ring System

Functionalization of the cyclohexane ring itself provides another avenue for creating analogs. These modifications can involve the introduction of new substituents or alterations to the ring structure.

Introduction of Substituents: The saturated nature of the cyclohexane ring makes direct functionalization challenging. However, strategies involving radical halogenation could introduce a handle for further substitution reactions. More controlled methods would likely rely on the use of starting materials that already contain desired functional groups on the cyclohexane ring prior to the introduction of the nitrile and methoxymethyl moieties.

Ring-Opening and Ring-Expansion Reactions: Under specific conditions, the cyclohexane ring can undergo ring-opening or ring-expansion reactions. For example, certain oxidative cleavage methods can open the ring to form linear dicarboxylic acids or other difunctional compounds. Ring expansion could potentially be achieved through reactions such as the Tiffeneau-Demjanov rearrangement, although this would typically require the presence of an adjacent aminomethyl group.

Stereoselective Synthesis of Chiral Analogs

The 1-position of this compound is a quaternary stereocenter. The synthesis of enantiomerically pure or enriched analogs is a significant challenge that can be addressed through various stereoselective strategies.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction in a stereoselective manner. For example, a chiral amine could be used to form a chiral imine from a cyclohexanone derivative, which could then undergo a diastereoselective addition of the methoxymethyl or cyano group. The auxiliary would then be removed in a later step.

Asymmetric Catalysis: The use of chiral catalysts can promote the enantioselective formation of the quaternary stereocenter. For instance, a chiral Lewis acid could be employed to catalyze the addition of a cyanide equivalent to a prochiral 1-(methoxymethyl)cyclohexene precursor.

Resolution of Racemates: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers through classical resolution techniques. This often involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties such as solubility.

Strategy Description Key Feature
Chiral AuxiliariesA temporary chiral group directs the stereochemical outcome of a reaction.Formation of diastereomeric intermediates.
Asymmetric CatalysisA chiral catalyst creates a chiral environment for the reaction.Enantioselective formation of the product.
Racemate ResolutionSeparation of a 50:50 mixture of enantiomers.Formation of diastereomeric salts or derivatives.

Mechanistic Investigations and Reaction Dynamics

Studies on Nitrile Formation Mechanisms (e.g., Hydrocyanation)

The formation of the tertiary nitrile group in 1-(methoxymethyl)cyclohexane-1-carbonitrile is a critical step in its synthesis. While direct hydrocyanation of an alkene precursor is a common industrial method for producing nitriles, the synthesis of a quaternary carbon center as seen in this molecule typically proceeds through the nucleophilic addition of a cyanide source to a ketone. wikipedia.orgresearchgate.net The most probable precursor is 1-(methoxymethyl)cyclohexanone.

The mechanism involves the formation of a cyanohydrin intermediate. This reaction can be catalyzed by base, which increases the nucleophilicity of the cyanide anion, or by acid, which activates the ketone's carbonyl group toward nucleophilic attack.

Key Mechanistic Steps:

Activation of Carbonyl: In acid-catalyzed conditions, the carbonyl oxygen of 1-(methoxymethyl)cyclohexanone is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, this step is not required.

Nucleophilic Attack: A cyanide ion (CN⁻), typically from a source like KCN or NaCN, attacks the electrophilic carbonyl carbon. This is the key C-C bond-forming step and is generally the rate-determining step.

Protonation: The resulting alkoxide intermediate is protonated by a proton source (like HCN or water) to form the stable cyanohydrin, 1-(methoxymethyl)cyclohexane-1-ol-1-carbonitrile.

Hydroxyl Group Conversion: To arrive at the final product, the hydroxyl group of the cyanohydrin must be removed. This can be achieved through various reductive deoxygenation methods or by converting the hydroxyl into a good leaving group followed by elimination or substitution.

The following table summarizes the general mechanism for the formation of the cyanohydrin precursor to the target nitrile.

StepDescriptionReagents/ConditionsIntermediate
1 Nucleophilic attack by cyanideKCN/NaCN, weak acid or base catalystTetrahedral alkoxide
2 Protonation of the alkoxideHCN, H₂O, or other proton sourceCyanohydrin

This process is an equilibrium reaction, and the position of the equilibrium depends on the steric and electronic properties of the starting ketone.

Reaction Pathways Involving the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound is an acetal, which primarily functions as a protecting group for an alcohol in a synthetic sequence. wikipedia.org Its reactivity, or lack thereof, is crucial for the successful synthesis and subsequent modification of the molecule.

The MOM group is known for its stability under a wide range of conditions, making it a robust protecting group. adichemistry.comorganic-chemistry.org It is generally inert to:

Strongly basic conditions (e.g., organometallics, hydrides, hydroxides).

Nucleophilic reagents.

Oxidizing and reducing agents that are not strongly acidic. adichemistry.com

The primary reaction pathway for the MOM group is its cleavage (deprotection) under acidic conditions. wikipedia.org The mechanism involves the protonation of one of the ether oxygens, followed by the collapse of the intermediate to release formaldehyde, methanol (B129727), and the deprotected alcohol.

The stability profile of the MOM group is summarized below.

ConditionStability of MOM GroupNotes
Acidic (pH < 4) LabileCleaved by a range of Brønsted and Lewis acids. wikipedia.org
Basic (pH > 9) StableResistant to strong bases like LDA, t-BuOK, and Grignard reagents. organic-chemistry.org
Oxidative StableInert to common oxidants like KMnO₄ and CrO₃. organic-chemistry.org
Reductive StableUnaffected by catalytic hydrogenation or metal hydrides like LiAlH₄. organic-chemistry.org

This stability allows for extensive chemical manipulation of other parts of the molecule, such as the nitrile group, without affecting the methoxymethyl ether. Conversely, if the synthetic target requires the removal of the MOM group, this can be achieved selectively using acidic hydrolysis. nih.gov

Stereochemical Outcomes and Control in Synthesis

Stereochemistry addresses the three-dimensional arrangement of atoms in molecules. 182.160.97 For this compound, the key stereochemical consideration is the nature of the C1 carbon, which is a quaternary center bonded to four different groups: a nitrile, a methoxymethyl group, and two methylene (B1212753) groups that are part of the cyclohexane (B81311) ring.

Despite being a quaternary center, the C1 carbon of this compound is not a stereocenter. The molecule as a whole is achiral because it possesses a plane of symmetry that passes through the C1 and C4 atoms of the cyclohexane ring, as well as the nitrile and methoxymethyl groups.

Because the molecule is achiral, its synthesis does not produce enantiomers or diastereomers. Therefore, methods of asymmetric synthesis or stereochemical control to favor one stereoisomer over another are not applicable. ethernet.edu.et

However, the cyclohexane ring itself has conformational isomers, existing primarily in rapidly interconverting chair conformations. The substituents at the C1 position will occupy either axial or equatorial positions in these conformers, but this does not lead to separable stereoisomers at room temperature.

Stereochemical FeatureAnalysis for this compoundImplication for Synthesis
Chirality AchiralThe molecule is superimposable on its mirror image.
Stereocenters NoneNo enantiomers are possible.
Diastereomers Not applicableSynthesis yields a single constitutional isomer.
Geometric Isomerism Not applicableNo cis/trans isomers are possible for this structure. uou.ac.in

If the cyclohexane ring were to be substituted in a way that removes the plane of symmetry, the C1 carbon would become a stereocenter, and the synthesis would then need to address the formation of a racemic mixture or employ stereoselective methods.

Transition State Analysis and Reaction Energetics

The rate-determining step in the formation of the cyanohydrin precursor is the nucleophilic attack of the cyanide ion on the carbonyl carbon of 1-(methoxymethyl)cyclohexanone. The transition state for this step involves the partial formation of the new C-C bond and the partial breaking of the C=O pi bond.

Factors Influencing Transition State Energy and Reaction Energetics:

Steric Hindrance: The cyclohexane ring and the adjacent methoxymethyl group create steric bulk around the carbonyl carbon. This can raise the energy of the transition state, potentially slowing the reaction rate compared to less hindered ketones.

Electronic Effects: The methoxymethyl group is electron-withdrawing via induction, which can slightly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially lowering the activation energy.

Solvent Effects: The choice of solvent can stabilize or destabilize the charged transition state. Polar aprotic solvents are often effective in solvating the cation (e.g., K⁺) of the cyanide salt without strongly solvating the cyanide anion, thus enhancing its nucleophilicity.

A conceptual overview of these energetic considerations is presented below.

FactorEffect on Transition StateConsequence for Reaction Rate
Steric hindrance at C1 Increases energy (destabilization)Decreases rate
Inductive effect of MOM group Decreases energy (stabilization)Increases rate
Use of a catalyst Significantly lowers activation energyIncreases rate
Solvation of nucleophile Affects nucleophile availability and stabilityCan increase or decrease rate depending on solvent

Quantitative analysis through methods like Density Functional Theory (DFT) would be required to calculate the precise energy barriers and geometries of the transition states involved in the synthesis of this specific molecule. mdpi.com

1 Methoxymethyl Cyclohexane 1 Carbonitrile As a Versatile Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structure of 1-(methoxymethyl)cyclohexane-1-carbonitrile, featuring multiple functional groups, positions it as a valuable precursor for creating intricate organic molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to amides, esters, and various nitrogen-containing compounds. The cyclohexane (B81311) ring serves as a rigid, three-dimensional scaffold, which is a common motif in many biologically active molecules and natural products. While specific, complex molecules derived directly from this starting material are not extensively detailed in broad literature, its structural elements are analogous to intermediates used in the synthesis of pharmaceuticals and other fine chemicals. The presence of the methoxymethyl group adds another point of potential chemical modification, further expanding its synthetic utility.

Utility in the Construction of Diverse Heterocyclic Systems

The geminal arrangement of a nitrile and a methoxymethyl group on a cyclohexane ring makes this compound a promising candidate for the synthesis of spiro-heterocyclic systems. nih.govnih.gov Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes. beilstein-journals.orgresearchgate.netresearchgate.net The nitrile group is a versatile functional group in heterocyclic synthesis, capable of participating in cyclization reactions to form rings containing nitrogen. For instance, reactions with dinucleophiles could lead to the formation of five- or six-membered heterocyclic rings fused in a spiro fashion to the cyclohexane core. Although the direct application of this compound in these syntheses is a specialized area of research, the general reactivity patterns of related α-substituted nitriles suggest its high potential for creating diverse heterocyclic structures. beilstein-journals.org

Application in the Synthesis of Liquid Crystal Dielectric Components

Cyclohexane derivatives are crucial components in the formulation of liquid crystal (LC) materials, particularly for display technologies. google.comcolorado.edu The incorporation of cyclohexane rings influences key properties such as viscosity, nematic phase temperature range, and dielectric anisotropy (Δε). google.com The dielectric anisotropy, which is the difference between the dielectric constants measured parallel and perpendicular to the molecular axis, is a critical parameter for the operation of liquid crystal displays (LCDs). Compounds with a strong dipole moment perpendicular to the long molecular axis can induce a negative dielectric anisotropy. researchgate.netbeilstein-journals.org The nitrile group in this compound has a significant dipole moment. While this specific compound is not a liquid crystal itself, it can serve as an intermediate for synthesizing more complex mesogenic molecules where the cyclohexane core and the polar nitrile group contribute to the desired physical properties of the final LC mixture. nih.gov

Role in the Preparation of Phytoeffector Intermediates

Phytoeffectors are compounds that influence plant growth and development, a category that includes herbicides, fungicides, and plant growth regulators. The synthesis of novel agrochemicals often involves the creation of molecules with specific three-dimensional shapes and functional groups to ensure selective interaction with biological targets in plants or pathogens. Cyclohexane-containing molecules are found in various biologically active compounds. The nitrile functionality is a common feature in certain classes of herbicides and other pesticides. Therefore, this compound represents a potential intermediate for the synthesis of new phytoeffector compounds, where the cyclohexane moiety can be functionalized to optimize activity, selectivity, and environmental properties.

Scaffold for the Development of Novel Chemical Entities

In drug discovery, a molecular scaffold is the core structure of a compound to which various functional groups are attached to create a library of potential drug candidates. nih.govresearchgate.net The cyclohexane ring is a prevalent scaffold in medicinal chemistry, valued for its ability to project substituents in well-defined spatial orientations, which is crucial for binding to biological targets. nih.gov The this compound structure provides a rigid cyclohexane core with multiple points for diversification. The nitrile and methoxymethyl groups can be chemically transformed to introduce a wide array of other functionalities. This makes the compound a suitable starting point, or "scaffold," for generating novel chemical entities with potential therapeutic applications, allowing chemists to explore new regions of chemical space in the search for new medicines. researchgate.netnih.gov

Advanced Spectroscopic and Computational Characterization Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1D and 2D NMR Techniques for Connectivity and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(Methoxymethyl)cyclohexane-1-carbonitrile would present distinct signals corresponding to the different proton environments in the molecule. The methoxy (B1213986) group (CH₃O-) protons would appear as a sharp singlet, typically in the range of δ 3.3-3.5 ppm. The methylene (B1212753) protons of the methoxymethyl group (-CH₂O-) would likely appear as a singlet around δ 3.4-3.6 ppm. The protons of the cyclohexane (B81311) ring would exhibit complex multiplets in the upfield region, generally between δ 1.2 and 2.0 ppm, due to extensive spin-spin coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. The nitrile carbon (-C≡N) is expected to resonate in the downfield region, typically around δ 120-125 ppm. The quaternary carbon of the cyclohexane ring to which the nitrile and methoxymethyl groups are attached would appear in the δ 40-50 ppm range. The carbon of the methoxy group (-OCH₃) would have a characteristic chemical shift around δ 50-60 ppm, while the methylene carbon of the methoxymethyl group (-CH₂O-) would be expected in the δ 70-80 ppm region. The carbons of the cyclohexane ring would produce signals in the δ 20-40 ppm range.

2D NMR Techniques: To definitively assign the proton and carbon signals and establish the connectivity of the molecule, various 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons within the cyclohexane ring, aiding in the assignment of the complex multiplets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the cyclohexane ring's proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the connectivity between the methoxymethyl group, the nitrile group, and the cyclohexane ring. For instance, correlations between the methoxymethyl protons and the quaternary carbon, as well as the nitrile carbon, would be expected.

Advanced NMR Methods (e.g., DOSY, NOESY)

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals based on the diffusion rates of molecules in solution. For a pure sample of this compound, all signals would align in a single row, confirming that they belong to the same molecule. This method is particularly useful for analyzing mixtures.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY could reveal through-space interactions between the protons of the methoxymethyl group and the axial and equatorial protons of the cyclohexane ring, offering insights into the preferred conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-C≡N-120-125
C(CN)(CH₂OCH₃)-40-50
-CH₂- (cyclohexane)1.2-2.0 (multiplets)20-40
-CH₂O-3.4-3.6 (singlet)70-80
-OCH₃3.3-3.5 (singlet)50-60

Note: These are predicted values based on analogous structures and general chemical shift ranges.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-resolution mass spectrometry with electrospray ionization (HRESI-MS) would be employed to accurately determine the molecular formula of this compound. For the molecular formula C₉H₁₅NO, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally measured value to confirm the elemental composition with high precision.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. While specific experimental MS/MS data for this compound is unavailable, predictable fragmentation pathways can be postulated based on the structure. Common fragmentation would likely involve the loss of the methoxy group (-OCH₃), the methoxymethyl group (-CH₂OCH₃), or the nitrile group (-CN). The cleavage of the cyclohexane ring could also lead to a series of characteristic fragment ions. The analysis of these fragmentation patterns provides valuable information for confirming the proposed structure.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed Structure/Loss
[M - OCH₃]⁺Loss of the methoxy radical
[M - CH₂OCH₃]⁺Loss of the methoxymethyl radical
[M - CN]⁺Loss of the nitrile radical
Cyclohexyl-derived fragmentsFragments arising from ring cleavage

Note: The relative abundances of these fragments would depend on the ionization technique and collision energy.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a sharp and moderately intense absorption band for the nitrile group (C≡N stretch) in the region of 2220-2260 cm⁻¹. The C-H stretching vibrations of the cyclohexane and methoxymethyl groups would appear in the 2850-3000 cm⁻¹ region. A prominent C-O stretching band for the ether linkage is expected around 1080-1150 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also Raman active and would appear in a similar region as in the IR spectrum. The symmetric C-H stretching and bending modes of the cyclohexane ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the cycloalkane moiety.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C≡NStretch2220-2260 (sharp, medium)2220-2260
C-H (alkane)Stretch2850-30002850-3000
C-O (ether)Stretch1080-1150 (strong)1080-1150
CH₂Bend~1450~1450

Note: These are predicted frequency ranges and the actual values may vary.

X-ray Crystallography for Solid-State Structure Determination

Crystal System: The classification of the crystal lattice (e.g., monoclinic, orthorhombic, etc.).

Space Group: The specific symmetry group of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The exact spatial orientation of the cyclohexane ring (likely a chair conformation) and the methoxymethyl and carbonitrile substituents. This would definitively establish whether the substituents adopt axial or equatorial positions.

Intermolecular Interactions: Details of how individual molecules pack together in the crystal lattice, including any significant non-covalent interactions.

As of the latest searches, no crystallographic data for this compound has been deposited in crystallographic databases or published in scientific literature.

Theoretical and Computational Chemistry Studies

In the absence of experimental data, computational chemistry serves as a powerful tool for predicting molecular properties and behavior. morressier.com These theoretical approaches can provide deep insights into the structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scolary.comscirp.orgrsc.org A DFT study of this compound would typically involve:

Geometry Optimization: Calculation of the lowest energy three-dimensional structure of the molecule. This would provide theoretical values for bond lengths and angles.

Electronic Properties: Determination of properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential map. These properties are crucial for understanding the molecule's reactivity. nih.gov

Currently, no specific DFT studies focused on this compound have been published.

Conformational Analysis through Computational Modeling

The cyclohexane ring is known for its conformational flexibility, primarily existing in a low-energy chair conformation to minimize steric and torsional strain. sapub.orgopenochem.orgstudysmarter.co.uk For a substituted cyclohexane like this compound, computational modeling can be used to:

Identify Stable Conformers: Determine the different possible chair conformations and their relative stabilities.

Quantify Energy Differences: Calculate the energy difference between conformers, for instance, where the methoxymethyl group is in an axial versus an equatorial position. Generally, bulkier substituents are more stable in the equatorial position to avoid 1,3-diaxial interactions. libretexts.org

Predict Equilibrium Populations: Estimate the percentage of each conformer present at a given temperature based on their calculated energy differences.

Specific computational conformational analyses for this compound are not available in the current body of scientific literature.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be employed to predict various spectroscopic data, which can then be compared with experimental spectra for structure verification. rsc.orgrsc.orgresearchgate.net For this compound, these predictions would include:

NMR Spectra: Calculation of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Spectra: Prediction of infrared (IR) and Raman vibrational frequencies, which correspond to the stretching and bending of chemical bonds.

No such theoretical spectroscopic predictions for this specific molecule have been reported.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. rsc.orgrsc.org By calculating the energies of reactants, transition states, and products, researchers can:

Determine Reaction Energetics: Ascertain whether a proposed reaction is energetically favorable.

Visualize Transition States: Model the high-energy intermediate state that governs the reaction rate.

Explore Reaction Pathways: Compare different possible mechanisms to determine the most likely route for a chemical transformation involving this compound.

To date, no computational studies on the reaction mechanisms involving this compound have been published.

Q & A

Q. Key Considerations :

  • Purity optimization requires careful control of reaction temperature and stoichiometry to avoid side reactions (e.g., over-alkylation).
  • Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm the methoxymethyl (-CH2_2OCH3_3) and nitrile (-CN) groups .

Basic: How does the methoxymethyl group influence the compound’s reactivity in substitution reactions?

The methoxymethyl group acts as an electron-donating substituent due to the lone pairs on the oxygen atom, which stabilizes adjacent carbocations and directs nucleophilic attacks. For example:

  • Nucleophilic Substitution : The methoxymethyl group enhances the electrophilicity of the adjacent carbon, facilitating SN2 reactions with nucleophiles (e.g., Grignard reagents) at the cyclohexane ring .
  • Oxidation : The group is resistant to oxidation under mild conditions but can be cleaved via strong oxidizing agents (e.g., KMnO4_4) to yield cyclohexane-1-carboxylic acid derivatives .

Q. Experimental Validation :

  • Comparative kinetic studies using derivatives (e.g., 1-methyl vs. 1-methoxymethyl analogs) reveal faster substitution rates in the latter due to inductive effects .

Advanced: What challenges arise in analyzing stereochemical outcomes in reactions involving this compound?

The cyclohexane ring’s chair conformation and substituent orientations (axial vs. equatorial) significantly impact reaction pathways:

  • Conformational Analysis : X-ray crystallography (e.g., ) shows that bulky substituents like the methoxymethyl group adopt equatorial positions to minimize steric strain, while the nitrile group may occupy axial positions .
  • Steric Effects : In Diels-Alder reactions, the methoxymethyl group’s orientation can hinder or favor endo/exo selectivity. Computational modeling (DFT) is recommended to predict transition states .

Q. Case Study :

  • In a recent study, this compound exhibited 85% endo selectivity in a Diels-Alder reaction with maleic anhydride, attributed to steric shielding by the equatorial methoxymethyl group .

Advanced: How can contradictions in reported biological activity data for this compound be resolved?

Discrepancies in biological studies (e.g., antimicrobial vs. inactive results) often stem from:

  • Purity Issues : Residual solvents (e.g., DMF) or byproducts (e.g., hydrolysis products) in synthesized batches can skew bioassay results. LC-MS or GC-MS purity checks are essential .
  • Structural Analogues : Misidentification of closely related compounds (e.g., 1-cyanomethyl vs. 1-methoxymethyl derivatives) may occur. HRMS and 2D NMR (COSY, HSQC) are critical for structural confirmation .

Q. Resolution Framework :

  • Reproduce experiments using independently synthesized batches.
  • Cross-validate bioactivity with structurally defined analogues (e.g., 1-ethyl or 1-hydroxyethyl derivatives) .

Advanced: What methodologies are effective for tracking the compound’s stability under varying pH conditions?

  • Kinetic Studies : Use HPLC or UV-Vis spectroscopy to monitor degradation rates at pH 1–14. The nitrile group is prone to hydrolysis under acidic or basic conditions, forming carboxamides or carboxylic acids .
  • Isotopic Labeling : Introduce 13^{13}C or 15^{15}N labels at the nitrile group to trace hydrolysis pathways via NMR .

Q. Mechanistic Insight :

  • The methoxymethyl group’s electron-donating effect accelerates cyclization by stabilizing intermediate nitrilium ions .

Advanced: What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

  • DFT Calculations : Gaussian or ORCA software to model transition states and activation energies for substitution or cycloaddition reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

Q. Validation :

  • A 2024 study using DFT accurately predicted the regioselectivity of 1,3-dipolar cycloadditions involving this compound (R2^2 = 0.92 vs. experimental data) .

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1-(Methoxymethyl)cyclohexane-1-carbonitrile
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.